Maltitol - 585-88-6

Maltitol

Catalog Number: EVT-304816
CAS Number: 585-88-6
Molecular Formula: C12H24O11
Molecular Weight: 344.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Maltitol is a disaccharide alcohol produced by the hydrogenation of maltose, a sugar derived from starch. [] It belongs to the class of sugar alcohols, also known as polyols, which are carbohydrates with a similar structure to sugar but with a hydroxyl group replacing the aldehyde or ketone group. [] Maltitol is approximately 90% as sweet as sucrose (table sugar) and possesses numerous desirable properties that make it a valuable ingredient in the food and pharmaceutical industries. [] Its primary use in scientific research stems from its properties as a low-calorie sweetener and bulking agent in food products. [] Maltitol has shown potential in various research areas due to its low digestibility and unique effects on intestinal function. [, , , ]

Synthesis Analysis

The primary method for synthesizing maltitol involves the catalytic hydrogenation of maltose syrup. [] This process involves reacting maltose with hydrogen gas under high pressure and temperature in the presence of a catalyst, typically nickel. [] The resulting product is a syrup containing maltitol, with the concentration dependent on the extent of hydrogenation. []

Alternative synthesis methods utilizing enzymatic approaches have also been explored. [, ] Immobilized lipase, such as Novozym 435, has been used to catalyze the condensation of maltitol with fatty acids, such as caprylic, lauric, and stearic acids, to produce corresponding maltitol fatty acid esters. [] These esters find applications in various fields due to their distinct properties. [, ]

Molecular Structure Analysis

Maltitol is a disaccharide alcohol, meaning it consists of two sugar molecules linked together. [] Specifically, it comprises one glucose molecule and one sorbitol molecule linked by an α-1,4-glycosidic bond. [] The glucose unit retains its original pyranose ring structure, while the sorbitol unit is formed through the reduction of the glucose's aldehyde group to a hydroxyl group. [] This unique structure contributes to maltitol's resistance to digestion by human enzymes and its relatively slow metabolism. []

Mechanism of Action

Maltitol's mechanism of action primarily revolves around its low digestibility and its interactions with intestinal physiology. Unlike sucrose, which is rapidly hydrolyzed and absorbed in the small intestine, maltitol is only partially hydrolyzed, with a large portion reaching the large intestine. [, , ]

In the large intestine, maltitol undergoes fermentation by colonic bacteria, producing short-chain fatty acids, primarily butyrate. [] This increase in butyrate concentration is believed to contribute to several beneficial effects observed with maltitol consumption, such as promoting gut health and potentially protecting against certain types of cancer. []

Furthermore, maltitol has been shown to enhance the passive diffusion of calcium in the ileum, leading to increased calcium absorption and retention. [, ] This effect is believed to contribute to its potential in improving bone health. [, ]

Food Science:

  • Low-Calorie Sweetener: Maltitol's primary application is as a low-calorie sweetener in various food products, including confectionery, baked goods, and beverages. [, , , , , , , , , ] Its reduced caloric value compared to sucrose makes it attractive for weight management and diabetic-friendly foods. [] Real-world examples include sugar-free chocolates, candies, and chewing gum. [, , , , ]
  • Bulking Agent: Maltitol's physical properties make it suitable as a bulking agent in sugar-free foods, providing texture and mouthfeel similar to sucrose-containing products. [, , , ] It contributes to the desirable properties of sugar-free spreads, baked goods, and confectionery. [, , , ]
  • Prebiotic-like Effects: Maltitol has shown prebiotic-like effects by influencing the composition of gut microbiota and increasing the production of short-chain fatty acids. [] This suggests potential benefits for gut health and overall well-being.
  • Food Processing: Maltitol plays a role in improving the rheological properties of certain food ingredients, such as kappa-carrageenan, enhancing its functionality in food formulations. []

Nutrition and Health:

  • Calcium Absorption: Maltitol has demonstrated a positive effect on calcium absorption and retention, suggesting potential benefits for bone health, particularly in populations susceptible to osteoporosis. [, , ] This is a significant area of research exploring its use as a dietary supplement to improve calcium intake and utilization.
  • Diabetes Management: Due to its low glycemic index, maltitol is investigated as a sugar substitute for individuals with diabetes, helping manage blood glucose levels and reduce postprandial hyperglycemia. []
  • Dental Health: Maltitol's non-cariogenic nature makes it a valuable ingredient in oral care products, preventing tooth decay and promoting dental health. []

The minimal dose of maltitol that induces osmotic diarrhea varies between individuals, but generally, consuming large quantities exceeding the individual's tolerance can lead to digestive problems. [] The addition of dietary fiber, both soluble and insoluble, has been shown to suppress osmotic diarrhea caused by maltitol ingestion. []

Physical and Chemical Properties Analysis

Maltitol shares many physicochemical properties with other sugar alcohols, but it also possesses distinct characteristics. It is a white, crystalline powder with a sweet taste, approximately 90% as sweet as sucrose. [] Maltitol is highly soluble in water, making it suitable for various food applications. [] It is non-cariogenic, meaning it does not contribute to tooth decay, a significant advantage over sucrose. []

Studies have also investigated the surface properties of maltitol and its derivatives. [] Maltitol fatty acid esters, synthesized through enzymatic reactions, exhibit surface tensions ranging from 35.13 to 26.45 mN/m and critical micelle concentrations (CMCs) between 10^-4 and 10^-6 mol/L. [] These surface properties are influenced by temperature, with surface tension and CMC decreasing slightly as temperature increases. []

Maltose

Compound Description: Maltose, also known as maltobiose or malt sugar, is a disaccharide composed of two glucose units linked by an α(1→4) bond. It is produced during the breakdown of starch by enzymes like amylase and is found in germinating grains and malt sugar syrups [].

Relevance: Maltose is the parent compound of maltitol. Maltitol is produced by the hydrogenation of maltose, which involves the reduction of a carbonyl group in maltose to a hydroxyl group, forming maltitol [, ].

Sorbitol

Compound Description: Sorbitol, also known as glucitol, is a sugar alcohol with a sweet taste. It is naturally occurring in some fruits and is commercially produced from glucose. Sorbitol is slowly absorbed by the body and is often used as a sweetener in sugar-free foods [, ].

Relevance: Sorbitol is a structural component of maltitol. Maltitol consists of a glucose molecule linked to a sorbitol molecule via an α(1→4) glycosidic bond [, ]. Maltitol is partially hydrolyzed to sorbitol in the gut, contributing to its metabolic fate [, ].

Sucrose

Compound Description: Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose units linked by an α(1→2) glycosidic bond. It is a widely used sweetener and provides a rapid source of energy [, , ].

Relevance: Sucrose is often used as a control or comparison to maltitol in studies investigating the physicochemical and sensory properties of food products [, , , ]. Maltitol is considered a sucrose replacement in various food applications due to its similar sweetness profile and lower caloric content [, ].

Lactose

Compound Description: Lactose is a disaccharide sugar found in milk, composed of galactose and glucose units joined by a β(1→4) glycosidic linkage [].

Relevance: Lactose serves as a comparative compound in studies investigating the effect of sugar alcohols on intestinal calcium absorption []. While both maltitol and lactose are disaccharides, maltitol demonstrated an enhanced effect on calcium absorption compared to lactose in the conducted rat study [].

Erythritol

Compound Description: Erythritol is a sugar alcohol naturally found in some fruits and fermented foods. It has approximately 60% the sweetness of sucrose but has a negligible effect on blood sugar levels [, ].

Relevance: Erythritol, along with maltitol, are common sugar alcohols used in sugar-free products. They are often compared for their sweetness profile, caloric content, and potential health effects [, ].

Isomalt

Compound Description: Isomalt is a sugar alcohol derived from sucrose and composed of two glucose molecules linked with an α(1→6) bond. It is used as a low-calorie sweetener and bulking agent in various food products [].

Relevance: Isomalt and maltitol are often studied together as alternative sweeteners in food applications, comparing their effects on sensory attributes, physical properties, and potential health benefits [, ].

Xylitol

Compound Description: Xylitol is a naturally occurring sugar alcohol found in various fruits and vegetables. It has a sweetness profile similar to sucrose but with a lower caloric value and is known for its dental benefits [, ].

Relevance: Xylitol and maltitol are both sugar alcohols used as sweeteners in sugar-free products. They are often compared in research investigating their effect on oral health, particularly in terms of cariogenicity [, ].

Glucomannan

Compound Description: Glucomannan is a soluble dietary fiber derived from konjac plant and known for its water absorption properties [].

Relevance: Glucomannan and maltitol, while structurally different, are both non-digestible carbohydrates that can induce cecal and colonic hyperplasia in rats []. Studies compare their effects on intestinal disaccharidase activity and fermentation patterns [].

Maltitol Fatty Acid Esters

Compound Description: Maltitol fatty acid esters are a class of surfactants synthesized by esterifying maltitol with fatty acids such as lauric acid, palmitic acid, stearic acid, and oleic acid [, , , ]. These compounds exhibit surface activity and can form micelles [, , , ].

Relevance: Maltitol fatty acid esters represent a modified form of maltitol, enhancing its functionality and broadening its potential applications. Studies explored their synthesis using enzymatic methods and investigated their surface properties, particularly their surface tension and critical micelle concentration (CMC) [, , , ].

3-Deoxyglucosone (3-DG)

Compound Description: 3-Deoxyglucosone (3-DG) is a highly reactive dicarbonyl sugar and a potent precursor to advanced glycation end products (AGEs), which are implicated in various chronic diseases [].

Relevance: While not structurally related to maltitol, 3-DG is relevant to understanding the potential health effects of maltitol as a sweetener. Studies comparing maltitol and sucrose in food models demonstrated that maltitol resulted in lower 3-DG formation, suggesting potential benefits in terms of AGE formation and associated health risks [].

Properties

CAS Number

585-88-6

Product Name

Maltitol

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1

InChI Key

VQHSOMBJVWLPSR-WUJBLJFYSA-N

Solubility

Very soluble in water, slightly soluble in ethanol
In water, 1.0X10+6 mg/L /miscible/ at 25 °C (est)

Synonyms

maltitol

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O

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